1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C12H13N3O2. It is characterized by a pyrazole ring substituted with dimethyl and phenoxy groups, and an ethanone moiety. This compound is notable for its applications in various fields, including organic synthesis, agriculture, and pharmaceuticals.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of phenol with 1,3-dimethyl-4-chloropyrazole to form 1,3-dimethyl-5-phenoxy-1H-pyrazole.
Introduction of the Ethanone Group: The resulting compound is then reacted with acetyl chloride in the presence of a base to introduce the ethanone group, yielding 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: In agriculture, it is used as a precursor for synthesizing pesticides and herbicides[][3].
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme-catalyzed reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds such as:
1,3-Dimethyl-5-phenoxy-4-pyrazolecarboxaldehyde: This compound has a carboxaldehyde group instead of an ethanone group, leading to different reactivity and applications.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group makes it more acidic and suitable for different types of reactions.
The uniqueness of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
109925-36-2 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(15(3)14-9)17-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
HOOUYUKEXUNZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C)OC2=CC=CC=C2)C |
Origin of Product |
United States |
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